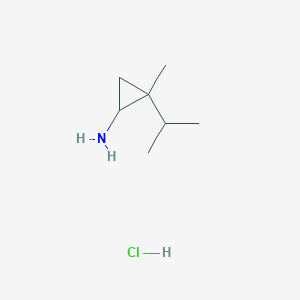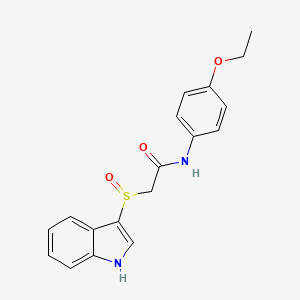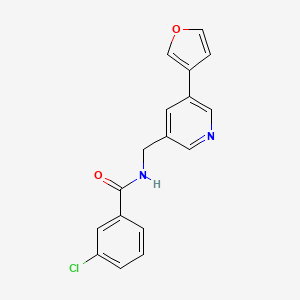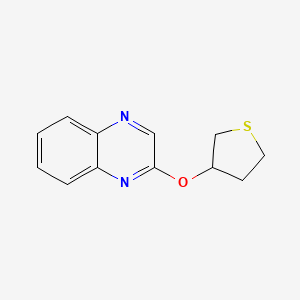
2-(Thiolan-3-yloxy)quinoxaline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Thiolan-3-yloxy)quinoxaline is a heterocyclic compound that features a quinoxaline core substituted with a thiolan-3-yloxy group. Quinoxalines are known for their diverse biological activities and are widely studied in medicinal chemistry. The incorporation of a thiolan-3-yloxy group into the quinoxaline structure can potentially enhance its biological properties and expand its application in various fields.
Mechanism of Action
Target of Action
Quinoxaline derivatives have been reported to interact with a variety of targets, receptors, or microorganisms . The specific targets for 2-(Thiolan-3-yloxy)quinoxaline would need to be determined through further experimental studies.
Mode of Action
Quinoxaline derivatives are known to exhibit a wide range of biological activities, suggesting diverse modes of action
Biochemical Pathways
Quinoxaline derivatives have been reported to influence various biochemical pathways, leading to a range of pharmacological effects
Result of Action
Quinoxaline derivatives have been reported to exhibit a wide range of biological activities, suggesting diverse molecular and cellular effects
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Thiolan-3-yloxy)quinoxaline typically involves the reaction of quinoxaline derivatives with thiolan-3-ol under specific conditions. One common method is the nucleophilic substitution reaction where quinoxaline is treated with thiolan-3-ol in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide or dimethyl sulfoxide at elevated temperatures to facilitate the substitution process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent production. The choice of solvents, reagents, and reaction conditions would be carefully controlled to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
2-(Thiolan-3-yloxy)quinoxaline can undergo various chemical reactions, including:
Oxidation: The thiolan-3-yloxy group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The quinoxaline ring can be reduced to form dihydroquinoxaline derivatives using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions where the thiolan-3-yloxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in solvents like acetonitrile or dichloromethane at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in solvents such as ethanol or tetrahydrofuran under an inert atmosphere.
Substitution: Various nucleophiles (e.g., amines, thiols); reactions are conducted in aprotic solvents like dimethylformamide or dimethyl sulfoxide with bases like sodium hydride or potassium carbonate.
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Dihydroquinoxaline derivatives
Substitution: Quinoxaline derivatives with different substituents replacing the thiolan-3-yloxy group
Scientific Research Applications
2-(Thiolan-3-yloxy)quinoxaline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. Researchers investigate its interactions with various biological targets to develop new therapeutic agents.
Medicine: Potential use in drug development due to its ability to interact with specific molecular targets. It may serve as a lead compound for designing new drugs with improved efficacy and safety profiles.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings. Its chemical stability and reactivity make it suitable for various industrial applications.
Comparison with Similar Compounds
Similar Compounds
Quinoxaline: The parent compound, known for its biological activities and used as a scaffold in medicinal chemistry.
Thiolan-3-ol: A sulfur-containing compound that can be used to modify other molecules, enhancing their biological properties.
Quinoxaline Derivatives: Various derivatives with different substituents on the quinoxaline ring, each with unique properties and applications.
Uniqueness
2-(Thiolan-3-yloxy)quinoxaline is unique due to the presence of both the quinoxaline core and the thiolan-3-yloxy group. This combination can result in enhanced biological activities and broader applications compared to its individual components or other quinoxaline derivatives. Its unique structure allows for the exploration of new chemical reactions and the development of novel therapeutic agents with improved efficacy and safety profiles.
Properties
IUPAC Name |
2-(thiolan-3-yloxy)quinoxaline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2OS/c1-2-4-11-10(3-1)13-7-12(14-11)15-9-5-6-16-8-9/h1-4,7,9H,5-6,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCYJNDNHLSEKDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC1OC2=NC3=CC=CC=C3N=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
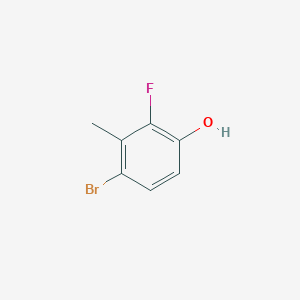

![(2Z)-3-[(2-aminophenyl)amino]-2-(3-oxo-3,4-dihydroquinoxalin-2-yl)prop-2-enenitrile](/img/structure/B3019648.png)
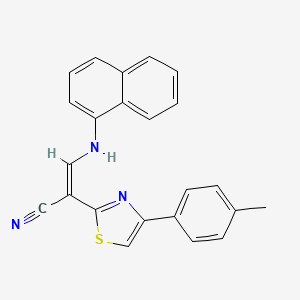
![2-{4-[(4-Chloro-2-nitrophenyl)sulfonyl]piperazino}pyrimidine](/img/structure/B3019652.png)
![8-(azepan-1-yl)-7-(2-(benzo[d]thiazol-2-ylthio)ethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione](/img/structure/B3019653.png)

![4-(azepane-1-sulfonyl)-N-[(2Z)-6-ethoxy-3-ethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B3019655.png)
![3-(4-methoxyphenyl)-9-(pyridin-3-ylmethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-2(8H)-one](/img/structure/B3019659.png)
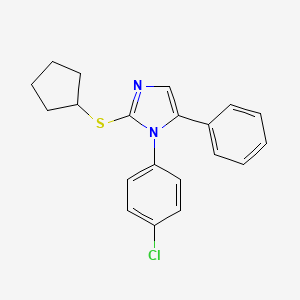
![ethyl 4-(2-{2-[3-(methylcarbamoyl)piperidin-1-yl]-7-oxo-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl}acetamido)benzoate](/img/structure/B3019663.png)
